molecular formula C15H23NO2 B3863231 N-(3,4-dimethoxybenzyl)cyclohexanamine

N-(3,4-dimethoxybenzyl)cyclohexanamine

Cat. No. B3863231
M. Wt: 249.35 g/mol
InChI Key: QFLBUZZARCEDNO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)cyclohexanamine, also known as DOB, is a psychedelic drug that belongs to the amphetamine family. DOB was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOB is a potent hallucinogen that produces intense visual and auditory effects, and it has been used for scientific research purposes to study the mechanism of action of psychedelic drugs.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)cyclohexanamine is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the brain. Activation of the receptor leads to a cascade of cellular events that ultimately result in the psychedelic effects of N-(3,4-dimethoxybenzyl)cyclohexanamine.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)cyclohexanamine produces a wide range of biochemical and physiological effects, including changes in perception, mood, and thought processes. It also produces changes in heart rate, blood pressure, and body temperature. The effects of N-(3,4-dimethoxybenzyl)cyclohexanamine can last for up to 24 hours, and they are dose-dependent.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxybenzyl)cyclohexanamine has several advantages for scientific research purposes, including its potency and selectivity for the 5-HT2A receptor. However, its long duration of action and potential for adverse effects make it less desirable than other psychedelics such as LSD and psilocybin.

Future Directions

There are several future directions for research on N-(3,4-dimethoxybenzyl)cyclohexanamine and other psychedelics, including the development of new drugs that target specific receptors and pathways in the brain. There is also a need for more research on the long-term effects of psychedelics, particularly their potential for therapeutic use in the treatment of mental health disorders. Finally, there is a need for more research on the safety and efficacy of psychedelics in clinical settings, including the development of standardized protocols for their use.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)cyclohexanamine has been used in scientific research to study the mechanism of action of psychedelic drugs, particularly the role of the serotonin 2A receptor (5-HT2A) in mediating the effects of these drugs. N-(3,4-dimethoxybenzyl)cyclohexanamine is a potent agonist of the 5-HT2A receptor, and it produces similar effects to other psychedelics such as LSD and psilocybin.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLBUZZARCEDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328249
Record name N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine

CAS RN

13174-22-6
Record name N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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